N-Bzhcs3P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. This specific compound is characterized by its unique structure, which includes nitrobenzyl, carboxyphenyl, and sulfophenyl groups attached to the porphyrin core. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine typically involves multi-step organic reactions. The process begins with the preparation of the porphyrin core, followed by the introduction of the nitrobenzyl, carboxyphenyl, and sulfophenyl groups. Commonly used reagents include pyrrole, benzaldehyde derivatives, and sulfonation agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high production efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl group may yield nitrobenzene derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic reactions and as a model compound for studying porphyrin chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves its interaction with molecular targets such as enzymes and cellular components. The porphyrin core can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells. This property is particularly useful in photodynamic therapy, where the compound selectively accumulates in cancer cells and induces cell death upon light exposure.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Lacks the nitrobenzyl and sulfophenyl groups, making it less versatile in certain applications.
Hematoporphyrin: Contains different functional groups, leading to distinct biological and chemical properties.
Chlorin e6: Another porphyrin derivative with unique photophysical properties used in photodynamic therapy.
Uniqueness
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine stands out due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it highly versatile for various applications, including catalysis, imaging, and therapy.
Properties
CAS No. |
125295-40-1 |
---|---|
Molecular Formula |
C52H35N5O13S3 |
Molecular Weight |
1034.1 g/mol |
IUPAC Name |
4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70) |
InChI Key |
MRGVHHUEFCTLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Synonyms |
N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine N-bzHCS3P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.